molecular formula C27H48O8 B3051330 12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER CAS No. 330198-91-9

12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER

Cat. No.: B3051330
CAS No.: 330198-91-9
M. Wt: 500.7 g/mol
InChI Key: YOFNHFCYYYNJPN-UHFFFAOYSA-N
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Description

12-(Acetoxy)stearic Acid, 2,3-Bis(acetoxy)propyl Ester is a structurally complex fatty acid derivative. It consists of a stearic acid (C18:0) backbone with an acetoxy group at the 12th carbon position, esterified to a 2,3-bis(acetoxy)propyl group.

Properties

IUPAC Name

2,3-diacetyloxypropyl 12-acetyloxyoctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O8/c1-5-6-7-14-17-25(34-23(3)29)18-15-12-10-8-9-11-13-16-19-27(31)33-21-26(35-24(4)30)20-32-22(2)28/h25-26H,5-21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFNHFCYYYNJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274033
Record name Octadecanoic acid, 12-(acetyloxy)-, 2,3-bis(acetyloxy)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330198-91-9
Record name 2,3-Bis(acetyloxy)propyl 12-(acetyloxy)octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330198-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 12-(acetyloxy)-, 2,3-bis(acetyloxy)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER typically involves the esterification of octadecanoic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Reactions

12-(Acetoxy)stearic acid, 2,3-bis(acetyloxy)propyl ester can undergo several chemical reactions:

  • Hydrolysis : The ester bonds can be hydrolyzed to yield octadecanoic acid and acetic acid.
  • Oxidation : The compound can be oxidized to form corresponding carboxylic acids.
  • Reduction : Ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Chemistry

In chemistry, this compound serves as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds. Its ability to undergo hydrolysis makes it useful for studying reaction mechanisms involving esters.

Biology

Research has indicated that 12-(acetoxy)stearic acid, 2,3-bis(acetyloxy)propyl ester interacts with cellular components and may have implications in biological systems, particularly concerning fatty acid metabolism and cellular signaling pathways.

Medicine

The compound is being investigated for its potential therapeutic properties. Its unique structure allows it to be considered for drug formulations where controlled release of active ingredients is necessary.

Industry

In industrial applications, this compound is utilized as a plasticizer in PVC films and other polymer products. It enhances flexibility and durability while maintaining low toxicity levels, making it suitable for food contact materials.

Toxicity and Migration Studies

A significant study evaluated the migration of this compound from PVC films into food simulants. The specific migration into food was found to be minimal (0.06 mg/kg food), indicating its safety for use in food packaging applications . Additionally, toxicity assessments showed no significant mutagenic effects in bacterial assays and incomplete chromosomal aberration assays in cultured mammalian cells .

Hydrolysis Behavior

Research has shown that while 12-(acetoxy)stearic acid, 2,3-bis(acetyloxy)propyl ester is not significantly hydrolyzed by saliva or gastric juice simulants, it undergoes extensive hydrolysis in intestinal fluid simulants . This behavior suggests that the compound may release beneficial fatty acids during digestion.

Mechanism of Action

The mechanism of action of 12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing acetic acid and octadecanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dodecanoic Acid, 2,3-Bis(acetyloxy)propyl Ester

Structural Differences :

  • Backbone Chain Length: The target compound has an C18 stearic acid backbone, whereas the analog in Lotus arabicus and L. glaber is derived from dodecanoic acid (C12:0) .
  • Substituent Position: The target compound features an acetoxy group at the 12th carbon of the stearic acid, absent in the dodecanoic acid analog.

Natural Occurrence :

  • The dodecanoic acid analog is found in Lotus species, with relative abundances of 6.35% (L. arabicus) and 1.28% (L. glaber), suggesting natural biosynthesis pathways for acetylated esters .

Physicochemical Properties :

  • Longer chain length (C18 vs. C12) likely increases melting point and hydrophobicity.
Table 1: Structural and Functional Comparison
Compound Backbone Chain Acetoxy Substituents Natural Source
12-(Acetoxy)stearic Acid, 2,3-Bis(acetoxy)propyl Ester C18 (stearic) 12th carbon + 2,3-bis(acetoxy)propyl Synthetic (inferred)
Dodecanoic Acid, 2,3-Bis(acetyloxy)propyl Ester C12 (dodecanoic) 2,3-bis(acetyloxy)propyl ester only Lotus arabicus, L. glaber

Hexadecanoic Acid Methyl Ester (Methyl Palmitate)

Key Differences :

  • Ester Group : Methyl palmitate lacks acetylated propyl groups, resulting in lower polarity.
  • Functionality : The absence of acetoxy groups reduces its reactivity in hydrolysis or enzymatic degradation compared to the target compound.

Research Findings and Hypothetical Data

  • Solubility: The 2,3-bis(acetoxy)propyl ester group likely increases water solubility compared to non-acetylated esters.
  • Stability : The acetoxy groups may render the compound more susceptible to enzymatic or alkaline hydrolysis than methyl or ethyl esters.
Table 2: Hypothetical Physicochemical Properties
Property 12-(Acetoxy)stearic Acid, 2,3-Bis(acetoxy)propyl Ester Dodecanoic Acid, 2,3-Bis(acetyloxy)propyl Ester Methyl Stearate
Molecular Weight (g/mol) ~500 (estimated) ~360 (estimated) 298.5
Melting Point (°C) 40–50 (estimated) 20–30 (estimated) 39
Solubility in Water Moderate (polar groups) Moderate Low

Biological Activity

Overview

12-(Acetoxy)Stearic Acid, 2,3-Bis(Acetoxy)Propyl Ester, also known as 2,3-bis(acetyloxy)propyl 12-acetyloxyoctadecanoate, is a chemical compound with the molecular formula C27H48O8C_{27}H_{48}O_8 and a molecular weight of approximately 500.67 g/mol. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential applications and biological activities.

Preparation Methods:
The synthesis of this compound typically involves the esterification of octadecanoic acid (stearic acid) with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and solvents such as dichloromethane to facilitate the process .

Chemical Reactions:
12-(Acetoxy)Stearic Acid, 2,3-Bis(Acetoxy)Propyl Ester can undergo several chemical reactions:

  • Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield octadecanoic acid and acetic acid.
  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
  • Reduction: Reduction reactions can convert the ester groups to alcohols .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. Upon hydrolysis, it releases acetic acid and octadecanoic acid, which can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application context .

Applications in Scientific Research

  • Chemistry: Used as a reagent in organic synthesis.
  • Biology: Investigated for its interactions with cellular components.
  • Medicine: Explored for potential therapeutic properties and as a component in drug formulations.
  • Industry: Utilized as an additive in producing polymers and surfactants .

Case Studies and Research Findings

  • Antimicrobial Properties:
    A study investigated the antimicrobial properties of various fatty acid esters, including derivatives similar to 12-(Acetoxy)Stearic Acid. Results indicated that certain esters exhibited significant antibacterial activity against Gram-positive bacteria .
  • Cellular Effects:
    Research has shown that fatty acid esters can influence cell signaling pathways and gene expression. For instance, compounds with similar structures have been found to modulate inflammatory responses in human cells .
  • Therapeutic Potential:
    Investigations into the therapeutic applications of fatty acid derivatives suggest that they may possess anti-inflammatory and analgesic properties, making them candidates for further drug development .
PropertyValue
Molecular FormulaC27H48O8
Molecular Weight500.67 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point526.1 ± 19.0 °C at 760 mmHg
Flash Point216.9 ± 21.5 °C
LogP6.97

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 12-(Acetoxy)stearic acid, 2,3-bis(acetoxy)propyl ester, and which reaction parameters critically influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of stearic acid derivatives with acetylated glycerol intermediates. Key parameters include temperature control (60–80°C), catalyst selection (e.g., sulfuric acid or enzymatic lipases), and stoichiometric ratios of reactants to minimize hydrolysis byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC) or FT-IR to track acetyl group incorporation . Factorial design can systematically optimize variables like reaction time and solvent polarity .

Q. Which analytical techniques are most effective for confirming esterification sites and acetyl group distribution in this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving ester linkages and acetyl group positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses crystallinity influenced by substitution patterns. Cross-validation using two-dimensional NMR techniques (e.g., COSY, HSQC) is recommended to resolve overlapping signals .

Q. What are the known stability profiles of this compound under varying storage conditions, and how should degradation products be monitored?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity) with HPLC-MS to track hydrolysis products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while X-ray diffraction (XRD) monitors crystallinity changes. Include control samples stored in inert atmospheres to isolate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) in characterizing this compound be systematically resolved?

  • Methodological Answer : Contradictions often arise from sample purity or solvent interactions. Purify the compound via column chromatography or recrystallization, then re-analyze under standardized conditions (e.g., deuterated solvents for NMR, KBr pellets for IR). Use quantum mechanical calculations (e.g., DFT) to simulate spectra and validate peak assignments. Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. What computational modeling approaches are suitable for predicting the compound’s behavior in different solvents, and how can these models be validated experimentally?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM or OPLS-AA can predict solubility and aggregation behavior. Solvent polarity effects are modeled using COSMO-RS. Validate predictions experimentally via UV-Vis spectroscopy for solvatochromic shifts and dynamic light scattering (DLS) for aggregation studies .

Q. How can factorial design be applied to optimize synthesis conditions while minimizing byproduct formation?

  • Methodological Answer : Implement a 2^k factorial design to test variables (e.g., temperature, catalyst concentration, solvent ratio). Use response surface methodology (RSM) to identify interactions between factors. Analyze byproducts via GC-MS and optimize toward a desirability function balancing yield and purity. Replicate runs to confirm robustness .

Q. What strategies can reconcile discrepancies between theoretical predictions of the compound’s reactivity and experimental kinetic data?

  • Methodological Answer : Re-examine assumptions in the theoretical model (e.g., transition state approximations or solvent effects). Conduct kinetic isotope effect (KIE) studies or substituent variation experiments to probe reaction mechanisms. Compare experimental activation energies (from Eyring plots) with computational values (via DFT transition state calculations) .

Q. What are the critical literature gaps in the current understanding of this compound’s physicochemical properties?

  • Methodological Answer : Systematic literature reviews often reveal insufficient data on its interfacial behavior (e.g., Langmuir trough studies for monolayer formation) and temperature-dependent viscosity. Prioritize studies using surface plasmon resonance (SPR) and rheometry to address these gaps. Meta-analyses of existing datasets can highlight inconsistencies in reported melting points or solubility parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.